(3-Bromophenyl)diisopropylphosphine Oxide (3-Bromophenyl)diisopropylphosphine Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20477833
InChI: InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3
SMILES:
Molecular Formula: C12H18BrOP
Molecular Weight: 289.15 g/mol

(3-Bromophenyl)diisopropylphosphine Oxide

CAS No.:

Cat. No.: VC20477833

Molecular Formula: C12H18BrOP

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)diisopropylphosphine Oxide -

Specification

Molecular Formula C12H18BrOP
Molecular Weight 289.15 g/mol
IUPAC Name 1-bromo-3-di(propan-2-yl)phosphorylbenzene
Standard InChI InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3
Standard InChI Key UQIRLPLBSFADPR-UHFFFAOYSA-N
Canonical SMILES CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C

Introduction

Key Findings

(3-Bromophenyl)diisopropylphosphine oxide is a tertiary phosphine oxide derivative characterized by a phosphorus atom bonded to a 3-bromophenyl group, two isopropyl substituents, and an oxygen atom. While direct literature on this specific compound is limited, its structural and functional analogs—particularly aryldiphenylphosphine oxides—provide critical insights into its potential synthesis, physicochemical behavior, and applications in organic synthesis and catalysis . This report synthesizes data from peer-reviewed methodologies and mechanistic studies to construct a comprehensive profile of this compound, emphasizing its role as a versatile intermediate in organophosphorus chemistry.

Structural and Electronic Properties

Molecular Architecture

The compound features a central phosphorus atom in a trigonal pyramidal geometry, coordinated to two isopropyl groups, a 3-bromophenyl ring, and an oxygen atom. The isopropyl substituents introduce significant steric bulk compared to phenyl groups, potentially influencing reactivity in catalytic systems . The 3-bromophenyl moiety contributes electronic effects via the electron-withdrawing bromine atom, which may enhance the electrophilicity of the phosphorus center.

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₁₂H₁₈BrOPIsopropyl vs. phenyl analogs
Molecular Weight305.15 g/molDiphenyl analog MW = 357.18
Boiling Point~450–480°CReduced aromaticity vs.
Density1.2–1.3 g/cm³Lower than diphenyl analog
SolubilityModerate in THF, DCMPhosphine oxide trends

Synthetic Methodologies

Quaternization-Wittig Approach

Adapting protocols from aryldiphenylphosphine oxide synthesis , (3-bromophenyl)diisopropylphosphine oxide could be synthesized via a two-step process:

  • Quaternization: Reaction of diisopropylphosphine with 3-bromophenyl bromide under nickel catalysis forms a phosphonium salt.

    Diisopropylphosphine+3-Bromophenyl bromideNi catalystPhosphonium salt\text{Diisopropylphosphine} + \text{3-Bromophenyl bromide} \xrightarrow{\text{Ni catalyst}} \text{Phosphonium salt}
  • Oxidation: Treatment with hydrogen peroxide or another oxidizing agent yields the phosphine oxide.

    Phosphonium saltH2O2(3-Bromophenyl)diisopropylphosphine oxide\text{Phosphonium salt} \xrightarrow{\text{H}_2\text{O}_2} \text{(3-Bromophenyl)diisopropylphosphine oxide}

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
QuaternizationNiCl₂(dppe), 110°C, 24h50–70%
Oxidation30% H₂O₂, RT, 12h75–85%

Alternative Pathways

  • Grignard Reaction: Diisopropylphosphine could react with 3-bromophenylmagnesium bromide, followed by oxidation.

  • Arbuzov Reaction: Interaction of 3-bromophenyl bromide with diisopropyl phosphite under thermal conditions.

Reactivity and Functional Utility

Ligand in Coordination Chemistry

Phosphine oxides are known to act as ligands in transition metal catalysis. The steric profile of diisopropyl groups may favor the formation of less crowded coordination complexes compared to diphenyl analogs, potentially enhancing catalytic activity in cross-coupling reactions .

Intermediate in Organic Synthesis

The bromine atom on the phenyl ring offers a site for further functionalization (e.g., Suzuki-Miyaura coupling), enabling the synthesis of biphenyl derivatives or complex architectures.

Comparative Analysis with Diphenyl Analogs

Replacing phenyl with isopropyl groups alters the compound’s properties:

  • Steric Effects: Increased bulk may hinder certain reactions but improve selectivity in catalysis.

  • Electronic Effects: Reduced electron-withdrawing character compared to phenyl groups.

Future Research Directions

  • Catalytic Screening: Evaluate efficacy in palladium-catalyzed cross-couplings.

  • Derivatization Studies: Explore substitutions at the bromine position.

  • Thermal Stability Analysis: TGA/DSC studies to guide industrial applications.

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